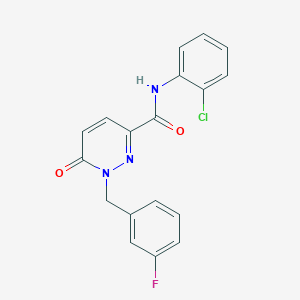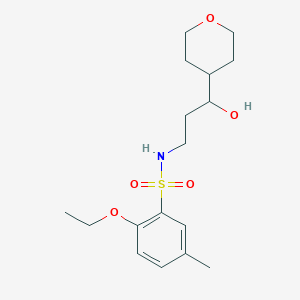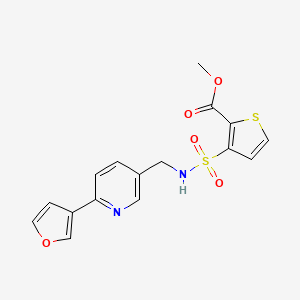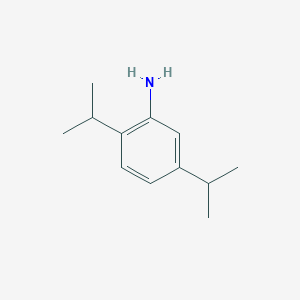
Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate
Vue d'ensemble
Description
“Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate” is a chemical compound with the molecular formula C7H12O4 . It is a liquid at room temperature . This compound and its derivatives are widely used as raw materials and intermediates in various chemical industries .
Synthesis Analysis
The synthesis of “this compound” involves the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate into the target compound . The hydrogenation process was investigated using Ni–SiO2 catalysts with different Ni contents prepared by a deposition–precipitation method . The Ni–SiO2 catalyst with 50 wt% Ni loading displayed excellent performance with a high conversion under mild reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H12O4/c1-10-6(9)7(5-8)3-2-4-11-7/h8H,2-5H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include oxidative esterification and selective hydrogenation . The hydrogenation of biomass-derived methyl furoate was investigated on Ni–SiO2 catalysts . The catalyst presented a slight decrease of conversion, probably due to the increasing Ni0 particle size and Ni leaching during 200 h time-on-stream .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 160.17 .Applications De Recherche Scientifique
Catalytic Reduction of Biomass-Derived Compounds
Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate and similar furanic compounds can be derived from biomass and have significant applications in scientific research. These compounds are pivotal in the development of sustainable chemical processes. For example, the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), with hydrogen over heterogeneous catalysts offers a pathway to convert these oxygen-rich compounds into valuable chemicals like furfuryl alcohol, tetrahydrofurfuryl alcohol, and various bis(hydroxymethyl)furan derivatives through selective hydrogenation reactions (Nakagawa, Tamura, & Tomishige, 2013).
Synthesis and Biological Activities
This compound derivatives have been synthesized and evaluated for their biological activities. These derivatives exhibit potential as therapeutic agents due to their cytotoxic effects against various cancer cell lines and antibacterial properties against both Gram-positive and Gram-negative bacteria. This underscores the importance of these compounds in medicinal chemistry and drug discovery processes (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Green Chemistry Applications
The sustainability aspect of using this compound derivatives is highlighted in their role as solvents and intermediates in green chemistry. For instance, 2-Methyltetrahydrofuran (2-MeTHF), derived from renewable resources like furfural or levulinic acid, showcases the potential of biomass-derived solvents in promoting environmentally benign synthesis strategies. Its properties, such as low miscibility with water and high stability, make it suitable for various synthetic applications, contributing to the reduction of the environmental footprint of chemical processes (Pace et al., 2012).
Biobased Polyesters
The utilization of biobased furanic compounds in the synthesis of polyesters represents a significant advancement in polymer science. The enzymatic polymerization of diols like 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters opens new avenues for creating sustainable materials with desirable properties for a wide range of applications. This approach not only leverages renewable resources but also exemplifies the integration of green chemistry principles in materials science (Jiang et al., 2014).
Multienzymatic Synthesis
The synthesis of enantiopure 2-methyl-3-substituted tetrahydrofurans, which are key precursors for various biologically active compounds, demonstrates the versatility of this compound and related compounds in organic synthesis. A multienzymatic cascade process involving ene-reductase and alcohol dehydrogenase offers a stereocontrolled methodology to obtain these valuable synthons, highlighting the potential of enzymatic reactions in achieving complex synthetic goals (Brenna et al., 2017).
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that this compound can be synthesized through the oxidative esterification of biomass-based furfural into methyl furoate and the selective hydrogenation of methyl furoate .
Biochemical Pathways
It’s known that this compound is produced from biomass-based furfural via complicated pathways of oxidation, hydrogenation, and esterification reactions .
Result of Action
It’s known that this compound and its derivatives are widely used as raw materials and intermediates in chemical industries .
Action Environment
It’s known that the hydrogenation of biomass-derived methyl furoate was investigated on ni–sio2 catalysts with different ni contents .
Safety and Hazards
Orientations Futures
“Methyl 2-(hydroxymethyl)tetrahydrofuran-2-carboxylate” and its derivatives are widely used as raw materials and intermediates in various chemical industries . There is a demand for “green chemistry” to develop an efficient and clean method for the synthesis of this compound . Future developments may focus on simplifying the production process and improving the efficiency of the synthesis .
Propriétés
IUPAC Name |
methyl 2-(hydroxymethyl)oxolane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-10-6(9)7(5-8)3-2-4-11-7/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNVPJSYOBPLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCO1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-isobutylphenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B2943403.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2943406.png)



![3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2943415.png)
![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)

![3-[(2,4-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid](/img/structure/B2943418.png)
![4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2943420.png)